molecular formula C10H16O3 B12648068 (2Z,7Z)-5-Hydroxydeca-2,7-dienoic acid CAS No. 94088-23-0

(2Z,7Z)-5-Hydroxydeca-2,7-dienoic acid

Cat. No.: B12648068
CAS No.: 94088-23-0
M. Wt: 184.23 g/mol
InChI Key: MCZMHZXLVYUIFV-UBNNFMAXSA-N
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Description

(2Z,7Z)-5-Hydroxydeca-2,7-dienoic acid is an organic compound characterized by the presence of hydroxyl and diene functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,7Z)-5-Hydroxydeca-2,7-dienoic acid typically involves the use of organic synthesis techniques. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by selective reduction and hydroxylation steps. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and advanced purification methods. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z,7Z)-5-Hydroxydeca-2,7-dienoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The diene system can be selectively reduced to form saturated or partially saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is often employed.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to halides.

Major Products Formed

The major products formed from these reactions include carbonyl compounds, saturated hydrocarbons, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2Z,7Z)-5-Hydroxydeca-2,7-dienoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in studies related to enzyme-substrate interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2Z,7Z)-5-Hydroxydeca-2,7-dienoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and diene groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • (2Z,7Z)-Cycloocta-2,7-dienone
  • (2Z,7Z)-5,6-dihydro-4H-oxocine
  • 4-Hydroxyphenylacetic acid

Uniqueness

(2Z,7Z)-5-Hydroxydeca-2,7-dienoic acid is unique due to its specific combination of hydroxyl and diene functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique set of properties that can be exploited in various scientific and industrial applications.

Properties

CAS No.

94088-23-0

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

(2Z,7Z)-5-hydroxydeca-2,7-dienoic acid

InChI

InChI=1S/C10H16O3/c1-2-3-4-6-9(11)7-5-8-10(12)13/h3-5,8-9,11H,2,6-7H2,1H3,(H,12,13)/b4-3-,8-5-

InChI Key

MCZMHZXLVYUIFV-UBNNFMAXSA-N

Isomeric SMILES

CC/C=C\CC(C/C=C\C(=O)O)O

Canonical SMILES

CCC=CCC(CC=CC(=O)O)O

Origin of Product

United States

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